Agavasaponin E

Description

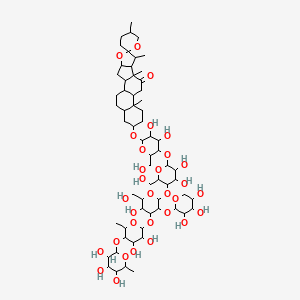

Structure

2D Structure

Properties

CAS No. |

58546-19-3 |

|---|---|

Molecular Formula |

C62H100O31 |

Molecular Weight |

1341.4 g/mol |

IUPAC Name |

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C62H100O31/c1-21-9-12-62(81-19-21)22(2)36-31(93-62)14-29-27-8-7-25-13-26(10-11-60(25,5)28(27)15-35(67)61(29,36)6)84-57-47(78)42(73)50(33(17-64)86-57)89-58-48(79)43(74)51(34(18-65)87-58)90-59-53(92-54-44(75)38(69)30(66)20-80-54)52(39(70)32(16-63)85-59)91-56-46(77)41(72)49(24(4)83-56)88-55-45(76)40(71)37(68)23(3)82-55/h21-34,36-59,63-66,68-79H,7-20H2,1-6H3 |

InChI Key |

LFLNXTMOXMFOAL-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)O[C@]11CCC(CO1)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

Appearance |

Solid powder |

melting_point |

304-308°C |

Other CAS No. |

75216-33-0 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agavoside E; |

Origin of Product |

United States |

Occurrence and Natural Distribution of Agavasaponin E

Botanical Sources of Agavasaponin E

The presence of this compound is specifically documented in the Agave genus, a group of succulent plants belonging to the Asparagaceae family. wikipedia.orgencyclopedia.pub Research has pinpointed its primary source and investigated the saponin (B1150181) content of related species.

This compound is notably isolated from the leaves of Agave americana. encyclopedia.pubresearchgate.net The leaves of this plant are a known source of various steroidal saponins (B1172615), and chemical investigations have successfully identified and extracted this compound from this botanical material. researchgate.netmdpi.comsciforum.net The process often involves the extraction from fresh or dried leaves using solvents like ethanol (B145695) and subsequent fractionation to isolate individual compounds. mdpi.comscispace.com Studies focusing on the anti-inflammatory properties of A. americana have highlighted this compound as one of the key terpenoid compounds present in aqueous extracts of the leaves. encyclopedia.pubresearchgate.net

While Agave americana is the confirmed primary source of this compound, other species within the genus are also rich in steroidal saponins. researchgate.net Both Agave attenuata and Agave shrevei have been the subject of phytochemical studies that led to the isolation of new and known steroidal saponins from their leaves. scispace.comnih.govnih.govnih.govnih.govznaturforsch.comresearchgate.net However, the available research literature to date primarily associates the definitive isolation of this compound with Agave americana. encyclopedia.pubresearchgate.net Further research would be required to confirm its presence or absence in A. attenuata and A. shrevei.

Table 1: Documented Botanical Sources of this compound and Related Saponins

| Botanical Source | Compound(s) Isolated | Reference |

|---|---|---|

| Agave americana | This compound, Agavasaponin H, Hecogenin (B1673031), Tigogenin (B51453) | encyclopedia.pubresearchgate.net |

| Agave attenuata | Various new and known steroidal saponins | nih.govnih.govznaturforsch.comresearchgate.netiaea.org |

| Agave shrevei | Various new and known steroidal saponins | scispace.comnih.govnih.govznaturforsch.com |

Geographical Distribution of this compound-Producing Agave Species

The natural habitat of the Agave species known to contain saponins like this compound spans across the Americas, with many species now cultivated worldwide.

Agave americana : Native to northern and central Mexico and parts of the southern United States (specifically Texas and Arizona), Agave americana is a widely cultivated ornamental plant. wikipedia.orgtheferns.infolucidcentral.org It has become naturalized in numerous regions across the globe, including South America, the Mediterranean Basin, southern Africa, southern China, Australia, and New Zealand. wikipedia.orglucidcentral.orgcabidigitallibrary.org

Agave attenuata : This species is native to the central Mexican plateau, found in the states of Jalisco, México, and Michoacán. smgrowers.comwordpress.com It typically grows on rocky outcrops within pine forests at elevations between 1,900 and 2,500 meters. smgrowers.comarizona.edu Considered rare in its natural habitat, it is a popular garden plant in suitable climates globally due to its spineless leaves. smgrowers.comwikipedia.orgwikipedia.org

Agave shrevei : This agave is indigenous to the Sierra Madre Occidental mountain range in Mexico, specifically along the border of the states of Chihuahua and Sonora. wikipedia.orgagavaceae.com It is found in deserts and at altitudes up to 1700 meters. wikipedia.orgrarepalmseeds.com

Table 2: Geographical Distribution of Key Agave Species

| Species | Native Range | Naturalized/Cultivated Range | Reference |

|---|---|---|---|

| Agave americana | Mexico, Southern USA (Texas, Arizona) | Worldwide, including Europe, Africa, Asia, Australia, South America | wikipedia.orglucidcentral.orglucidcentral.orgcabidigitallibrary.org |

| Agave attenuata | Central Mexico (Jalisco, México, Michoacán) | Popular ornamental in Mediterranean and other suitable climates | smgrowers.comwordpress.comarizona.eduwikipedia.org |

| Agave shrevei | Mexico (Sierra Madre Occidental in Sonora, Chihuahua) | Cultivated in desert and temperate climates | wikipedia.orgagavaceae.comwikimedia.org |

Contextualization within the Diverse Phytochemical Profile of Agave Plants

The Agave genus is characterized by a rich and complex phytochemical profile, with steroidal saponins like this compound being just one class of many secondary metabolites produced by these plants. niscpr.res.in These plants are known to synthesize a wide array of compounds, which can vary considerably among different Agave species. mdpi.com

The primary chemical constituents found in Agave plants include:

Saponins : Steroidal saponins are a hallmark of the genus. Besides this compound, other prominent examples include hecogenin and tigogenin. researchgate.netniscpr.res.in These compounds are often found in the leaves. mdpi.comniscpr.res.in

Fructans : Agave plants are particularly rich in fructans of the 'inulin' type, which are complex carbohydrates. niscpr.res.in

Flavonoids : These phenolic compounds are present in various Agave species, though their concentration can be variable. mdpi.comscielo.org.mx

Terpenes/Triterpenes : Terpenoids and triterpenes are consistently identified in the phytochemical screening of Agave extracts. mdpi.comscielo.org.mxjomped.org

Alkaloids and Phenolics : The presence of alkaloids, tannins, and other phenolic compounds contributes to the chemical diversity of the genus. niscpr.res.inscielo.org.mxjomped.org

This chemical diversity underscores the importance of the Agave genus as a source of a wide range of natural products, with this compound representing a specific example of the complex steroidal saponins these plants can produce. nih.gov

Isolation and Purification Methodologies of Agavasaponin E

General Extraction Techniques for Steroidal Saponins (B1172615)

The initial step in obtaining Agavasaponin E is the extraction of total saponins from the plant matrix. Several conventional and modern methods are employed for this purpose.

Solvent-based extraction is a widely used method for obtaining saponins. The choice of solvent is crucial and depends on the polarity of the target saponins. silae.it

n- Butanol: This solvent is frequently used in a liquid-liquid partitioning step after an initial extraction with a more polar solvent like aqueous ethanol (B145695) or methanol (B129727). silae.itffhdj.com The crude extract is suspended in water and then partitioned against n-butanol. The saponins, including this compound, preferentially move to the n-butanol layer, which is then separated and concentrated. nih.govrjpbcs.com This method is effective for separating saponins from more polar impurities like sugars. mdpi.com

Aqueous Alkanol (Methanol or Ethanol): Solutions of ethanol or methanol in water are common solvents for the initial extraction of saponins from plant material. silae.itgreenskybio.com The addition of water to these alcohols can enhance the extraction efficiency for saponins, which are amphiphilic molecules. mdpi.com For instance, a 70% aqueous ethanol solution is often used for maceration or reflux extraction. mdpi.comgreenskybio.com The optimal ethanol concentration can vary, with some studies showing the highest yield of steroidal saponins at 85% aqueous ethanol. mdpi.com After the initial extraction, the alcohol is typically removed under reduced pressure, and the resulting aqueous extract is then subjected to further purification steps. greenskybio.com

The selection of the solvent system is a critical factor influencing the yield and purity of the extracted saponins.

Table 1: Comparison of Solvents for Saponin (B1150181) Extraction

| Solvent System | Advantages | Disadvantages |

| n-Butanol | Effective for partitioning saponins from polar impurities. | Can be time-consuming and involve multiple extraction steps. |

| Aqueous Ethanol | Good solubility for a wide range of saponins, relatively safe. greenskybio.com | May extract other water-soluble compounds, requiring further purification. mdpi.com |

| Aqueous Methanol | Similar to aqueous ethanol, effective for polar saponins. | Methanol is more toxic than ethanol. |

These are two common conventional techniques for the solid-liquid extraction of saponins.

Maceration: This simple technique involves soaking the powdered plant material in a suitable solvent for an extended period (e.g., 24-72 hours) with or without agitation. acs.orgijpjournal.com The choice of solvent, temperature, and duration of maceration can significantly affect the extraction efficiency. ijpjournal.com For example, maceration with a 50% (v/v) methanol/water or ethanol/water solution for 72 hours has been used for saponin extraction. acs.org While straightforward, maceration can be time-consuming and may not be as efficient as other methods. psu.edunih.gov

Soxhlet Extraction: This method involves the continuous extraction of the plant material with a refluxing solvent. greenskybio.com It is generally more efficient than maceration and requires a smaller volume of solvent. greenskybio.com However, the prolonged exposure to heat can potentially degrade thermolabile saponins. acs.org

In recent years, there has been a growing interest in developing environmentally friendly extraction methods that reduce the use of organic solvents. nih.govmdpi.com

Water-Based Extraction: Water can be used as a solvent for extracting water-soluble saponins. greenskybio.com This method is often performed at elevated temperatures to increase extraction efficiency. greenskybio.com While being the most environmentally benign solvent, water extraction may have lower selectivity and efficiency compared to organic solvents for certain saponins. greenskybio.com

Other green techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also being explored to enhance the efficiency of saponin extraction while reducing solvent consumption and extraction time. acs.orgresearchgate.net

Chromatographic Separation Methods for this compound and Related Compounds

Following the initial extraction, the crude saponin extract is a complex mixture of different saponins and other phytochemicals. Chromatographic techniques are essential for the isolation and purification of individual saponins like this compound.

Column chromatography is a fundamental technique for the preparative separation of saponins. greenskybio.com The choice of stationary phase is critical for achieving effective separation.

Silica (B1680970) Gel: Normal-phase silica gel chromatography is widely used for the separation of saponins based on their polarity. greenskybio.comnih.gov The crude extract is loaded onto the column, and a gradient of solvents, typically a mixture of chloroform, methanol, and water, is used for elution. google.com More polar saponins have a stronger affinity for the silica gel and elute later than less polar compounds.

Sephadex LH-20: This hydroxypropylated dextran-based medium is used for size-exclusion chromatography and can separate molecules based on their size. prep-hplc.comcytivalifesciences.comresearchgate.net It is particularly useful for separating saponins from smaller molecules and for fractionating saponins of different molecular weights. researchgate.net Methanol is a common eluent for Sephadex LH-20 columns in flavonoid and saponin purification. nih.gov

RP-18 (Reversed-Phase): Reversed-phase chromatography on C18-functionalized silica (RP-18) is a powerful technique for separating saponins with similar polarities. google.com In this method, a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water, is used. nih.gov Less polar saponins are retained more strongly on the non-polar stationary phase and elute later. google.com RP-18 chromatography is often used as a final purification step to obtain highly pure saponins. nih.gov

Table 2: Column Chromatography Techniques for Saponin Purification

| Technique | Stationary Phase | Principle of Separation | Typical Eluents |

| Normal-Phase Chromatography | Silica Gel | Polarity | Chloroform-Methanol-Water gradient google.com |

| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular Size | Methanol nih.gov |

| Reversed-Phase Chromatography | RP-18 (C18) | Polarity (non-polar interactions) | Acetonitrile/Methanol-Water gradient nih.gov |

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the isolation of saponins, especially for smaller-scale purifications. nih.gov A thicker layer of adsorbent (e.g., silica gel) is used compared to analytical TLC. The crude extract is applied as a band, and after development in a suitable solvent system, the separated bands corresponding to the target saponins are scraped off the plate. The saponins are then eluted from the adsorbent with an appropriate solvent. researchgate.net While effective, this method can be tedious and is generally not suitable for large-scale purification. nih.gov

Solid Phase Extraction (SPE-C18) for Clean-up

Following initial solvent extraction from the plant material (e.g., with aqueous methanol or ethanol) and subsequent partitioning (often with n-butanol), a crude saponin extract is obtained. researchgate.net This extract, however, still contains a variety of impurities, including pigments, lipids, and highly polar compounds like sugars, which can interfere with subsequent high-resolution purification steps. mdpi.com Solid Phase Extraction (SPE) with a C18 (octadecyl-bonded silica) sorbent is a widely used and effective clean-up step to address this. mdpi.comsigmaaldrich.com

The principle of SPE-C18 relies on non-polar interactions. labrulez.com The C18 stationary phase is hydrophobic and retains compounds of medium to low polarity, while highly polar impurities pass through unretained. The general procedure involves four key stages:

Conditioning: The C18 cartridge is first activated with an organic solvent like methanol to solvate the hydrocarbon chains, followed by equilibration with water or an aqueous buffer to prepare the sorbent for the aqueous sample. youtube.com

Loading: The crude saponin extract, dissolved in an aqueous solution, is loaded onto the column at a slow flow rate to ensure optimal interaction and retention of the saponins on the C18 material. youtube.com

Washing: The column is washed with a weak solvent, typically water or a low-percentage organic solvent mixture. This step is crucial for removing highly polar, water-soluble impurities (e.g., free sugars, salts) that did not adsorb to the stationary phase.

Elution: The saponins of interest, including this compound, are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile, or a mixture of these with water. This step can be optimized to selectively elute fractions of varying polarity. For instance, a stepwise gradient elution (e.g., 50% MeOH, then 80% MeOH, then 100% MeOH) can provide a degree of fractionation, concentrating the desired saponins in a specific fraction. nih.gov

The use of SPE-C18 significantly reduces matrix complexity, removes interfering substances that could compromise the efficiency of finer purification techniques, and concentrates the saponin fraction, leading to improved resolution and column longevity in subsequent chromatographic stages. nih.govsigmaaldrich.com

Table 1: Illustrative Results of SPE-C18 Clean-up of a Crude Agave Extract This table presents hypothetical data representative of a typical clean-up process for obtaining a saponin-rich fraction.

| Fraction | Mass (mg) | Saponin Content (%) | Key Components Removed | Purpose |

|---|---|---|---|---|

| Crude Extract (loaded) | 1000 | ~5% | N/A | Starting material |

| Wash-through (Water) | 350 | <0.1% | Sugars, Salts, Polar Impurities | Removal of interferences |

| Eluted Fraction (80% MeOH) | 150 | ~30-40% | Lipids, Chlorophylls, Non-polar compounds | Enrichment of Saponins |

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) is a sophisticated liquid-liquid partition chromatography technique ideal for the preparative separation of natural products like saponins. nih.govchromatographytoday.com Unlike conventional column chromatography (including HPLC), HPCCC uses no solid support matrix, thereby eliminating issues of irreversible sample adsorption, tailing of peaks, and sample degradation that can occur from active sites on a solid stationary phase. wikipedia.orgamericanlaboratory.com This makes it particularly suitable for the purification of saponins, which are often present in complex isomeric mixtures. nih.gov

In HPCCC, separation occurs between two immiscible liquid phases. One phase acts as the stationary phase, held in place by a strong centrifugal force, while the other, the mobile phase, is pumped through it. wikipedia.org The continuous mixing and settling of the two phases allows for partitioning of the sample components based on their differential solubilities in the two liquids. chromatographytoday.com

The critical factor for a successful HPCCC separation is the selection of an appropriate biphasic solvent system. chromatographytoday.com For steroidal saponins, solvent systems are typically composed of chloroform, methanol, and water or ethyl acetate, n-butanol, and water in various ratios. nih.gov The goal is to find a system where the partition coefficient (K) of this compound is close to 1, while the K values of contaminating saponins and impurities are significantly different.

The saponin-rich fraction obtained from the SPE-C18 clean-up is dissolved in a mixture of the upper and lower phases of the chosen solvent system and injected into the HPCCC instrument. nih.gov The effluent is monitored, often by an Evaporative Light Scattering Detector (ELSD), as saponins typically lack a strong UV chromophore. researchgate.net Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.

Table 2: Representative HPCCC Separation of a Saponin-Rich Fraction to Isolate this compound This table shows hypothetical data for an HPCCC run. The solvent system and retention times are illustrative for separating closely related saponins.

| Parameter | Value / Description |

|---|---|

| Instrument | Spectrum HPCCC |

| Solvent System | Ethyl Acetate : n-Butanol : Water (4:1:5, v/v/v) |

| Stationary Phase | Upper Organic Phase |

| Mobile Phase | Lower Aqueous Phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 1600 rpm |

| Detection | ELSD |

| Sample Loading | 150 mg of SPE-C18 purified fraction |

| Fraction 1 (t_R = 45-55 min) | Saponin Impurity A (Higher Polarity) |

| Fraction 2 (t_R = 65-80 min) | This compound (Purity >95%) |

| Fraction 3 (t_R = 85-95 min) | Saponin Impurity B (Lower Polarity) |

Strategies for Enhancing Purity and Yield

Achieving high purity and yield of this compound requires a systematic optimization of the entire extraction and purification workflow. Strategies focus on maximizing the recovery of the target compound at each stage while efficiently removing impurities.

Key strategies include:

Optimization of Initial Extraction: The choice of solvent, temperature, and extraction time significantly impacts the initial yield of saponins from the plant material. tandfonline.com Using aqueous ethanol (e.g., 60-70%) is often more effective than pure ethanol or methanol for extracting amphiphilic compounds like saponins. researchgate.nettandfonline.com Techniques like ultrasound-assisted extraction (UAE) can also increase efficiency and reduce extraction times. researchgate.net

Preliminary Purification with Macroporous Resins: Before SPE-C18, using macroporous adsorption resins (e.g., D101, HPD-600) can be an effective intermediate step for enriching the total saponin content from a large volume of crude extract. tandfonline.comnih.gov These resins can be selected for their specific adsorption/desorption characteristics towards steroidal saponins, leading to a several-fold increase in saponin concentration and a high recovery yield before finer purification is attempted. tandfonline.comresearchgate.net

Multi-step Chromatographic Purification: Relying on a single chromatographic technique is rarely sufficient to isolate a pure saponin. greenskybio.com A multi-step approach is necessary. The combination of a low-pressure technique for initial fractionation (e.g., macroporous resin or vacuum liquid chromatography) followed by an intermediate clean-up (SPE-C18) and a final high-resolution polishing step (HPCCC or preparative HPLC) is a common and effective strategy. nih.govresearchgate.net

Optimization of HPCCC Parameters: The yield and purity from an HPCCC separation are highly dependent on the solvent system and operating parameters. nih.gov Systematically screening different solvent system ratios is essential to find the optimal selectivity between this compound and its closest impurities. Adjusting the flow rate of the mobile phase can also improve resolution, although often at the cost of longer run times.

Table 3: Summary of Strategies to Enhance this compound Purity and Yield

| Strategy | Action | Expected Impact |

|---|---|---|

| Optimized Extraction | Use 70% aqueous ethanol instead of pure alcohol; employ UAE. | Increases initial saponin recovery from plant matrix by 15-25%. |

| Pre-purification | Introduce macroporous resin (HPD-600) chromatography after initial extraction. | Increases saponin content in the extract 4-5 fold before SPE; removes significant amounts of sugars and pigments. tandfonline.comresearchgate.net |

| SPE Method Refinement | Employ a step-gradient elution (e.g., 40%, 60%, 80% MeOH) on the C18 cartridge. | Provides a more concentrated and cleaner fraction for HPCCC, improving final resolution. |

| HPCCC Solvent System Screening | Test multiple biphasic systems (e.g., varying ratios of EtOAc:n-BuOH:H₂O). | Achieves optimal partition coefficient (K) for this compound, maximizing separation from co-eluting impurities and increasing final purity. |

Structural Elucidation of Agavasaponin E

Detailed Spectroscopic Characterization

The definitive architecture of Agavasaponin E was pieced together through an exhaustive analysis of its spectral data. High-resolution mass spectrometry provides the molecular formula and the sequence of the sugar chain through fragmentation analysis, while a suite of one- and two-dimensional NMR experiments provides the atom-by-atom connectivity and stereochemistry of the entire structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of complex natural products like this compound. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. Experiments are typically conducted in a solvent like deuterated pyridine (B92270) (pyridine-d₅), which is effective at dissolving polar saponins (B1172615).

The ¹H-NMR spectrum of this compound provides information on the number and environment of every proton in the molecule. Key diagnostic signals include the anomeric protons of the six sugar units, which typically resonate in the δ 4.5-6.5 ppm region, and the characteristic upfield signals of the aglycone's methyl groups (δ 0.7-1.5 ppm). mdpi.com

The ¹³C-NMR spectrum reveals all unique carbon atoms. For this compound, this includes 27 signals for the aglycone and 35 signals for the hexasaccharide chain. Notable signals include the C-12 carbonyl carbon of the aglycone at approximately δ 211.5 ppm and the spiroketal carbon (C-22) at around δ 109.9 ppm. researchgate.net The chemical shifts of the anomeric carbons (δ 100-107 ppm) are indicative of their respective sugar identities and linkage configurations.

The following tables contain representative ¹³C and ¹H NMR chemical shifts for this compound, based on data for its constituent aglycone (hecogenin) and typical values for sugar moieties in steroidal saponins measured in pyridine-d₅. The exact values from the original isolation study are not publicly available.

Table 1: Representative ¹³C-NMR Chemical Shifts for this compound (δC, ppm in Pyridine-d₅)

| Position | Aglycone (Hecogenin Moiety) | Position | Sugar Chain |

| 1 | 37.2 | Gal C-1 | 102.5 |

| 2 | 31.5 | Gal C-2 | 75.1 |

| 3 | 78.1 | Gal C-3 | 78.2 |

| 4 | 38.9 | Gal C-4 | 86.9 |

| 5 | 45.0 | Gal C-5 | 76.0 |

| 6 | 28.7 | Gal C-6 | 62.1 |

| 7 | 32.1 | Glc(I) C-1 | 104.8 |

| 8 | 35.2 | Glc(I) C-2 | 76.5 |

| 9 | 55.4 | Glc(I) C-3 | 88.0 |

| 10 | 35.6 | Glc(I) C-4 | 80.3 |

| 11 | 39.8 | Glc(I) C-5 | 77.9 |

| 12 | 211.5 | Glc(I) C-6 | 62.8 |

| 13 | 59.1 | Glc(II) C-1 | 104.9 |

| 14 | 56.5 | Glc(II) C-2 | 81.1 |

| 15 | 31.8 | Glc(II) C-3 | 78.0 |

| 16 | 81.0 | Glc(II) C-4 | 71.6 |

| 17 | 62.7 | Glc(II) C-5 | 78.3 |

| 18 | 16.6 | Glc(II) C-6 | 62.7 |

| 19 | 12.5 | Rha(I) C-1 | 101.9 |

| 20 | 41.9 | Rha(I) C-2 | 72.6 |

| 21 | 14.4 | Rha(I) C-3 | 72.8 |

| 22 | 109.9 | Rha(I) C-4 | 84.1 |

| 23 | 29.2 | Rha(I) C-5 | 69.0 |

| 24 | 30.5 | Rha(I) C-6 | 18.7 |

| 25 | 31.6 | Rha(II) C-1 | 102.0 |

| 26 | 67.0 | Rha(II) C-2 | 72.5 |

| 27 | 17.3 | Rha(II) C-3 | 72.7 |

| Rha(II) C-4 | 74.0 | ||

| Rha(II) C-5 | 70.1 | ||

| Rha(II) C-6 | 18.8 | ||

| Xyl C-1 | 107.0 | ||

| Xyl C-2 | 75.9 | ||

| Xyl C-3 | 78.4 | ||

| Xyl C-4 | 71.0 | ||

| Xyl C-5 | 67.2 |

Table 2: Representative ¹H-NMR Chemical Shifts for this compound (δH, ppm in Pyridine-d₅)

| Position | Aglycone (Hecogenin Moiety) | Position | Sugar Chain |

| H-3 | 3.95 (m) | Gal H-1 | 4.91 (d) |

| H-16 | 4.75 (dd) | Glc(I) H-1 | 4.88 (d) |

| H-18 | 1.15 (s) | Glc(II) H-1 | 5.15 (d) |

| H-19 | 0.88 (s) | Rha(I) H-1 | 5.90 (br s) |

| H-21 | 1.33 (d) | Rha(II) H-1 | 6.35 (br s) |

| H-26a | 3.48 (dd) | Rha(I) H-6 | 1.75 (d) |

| H-26b | 3.38 (t) | Rha(II) H-6 | 1.69 (d) |

| H-27 | 0.79 (d) | Xyl H-1 | 5.35 (d) |

While 1D NMR provides a list of signals, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments map proton-proton (¹H-¹H) couplings. COSY shows correlations between protons separated by two or three bonds, while TOCSY extends these correlations throughout an entire spin system (like a sugar ring). For this compound, once an anomeric proton (H-1) of a sugar is identified, TOCSY allows for the assignment of all other protons (H-2 through H-6) belonging to that same sugar unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is essential for assigning the carbon signals of the aglycone and the sugar chain by linking them to their already-assigned proton partners.

Establish Glycosidic Linkages: A correlation between an anomeric proton of one sugar and a carbon of an adjacent sugar confirms their linkage and position. For example, a correlation from the anomeric proton of the terminal xylose (Xyl H-1) to C-2 of Glucose(II) confirms the Xyl-(1→2)-Glc(II) linkage.

Connect the Sugar Chain to the Aglycone: A key correlation between the anomeric proton of the first sugar (Galactose, H-1) and C-3 of the aglycone confirms that the entire hexasaccharide chain is attached at the 3-position.

A specialized application of the HMBC experiment, known as the HMBC Method for Aglycone Identification (HMAI), has been developed for the rapid identification of aglycones in Agave saponins. mdpi.com This method focuses on the most easily identifiable signals in the ¹H-NMR spectrum—the sharp methyl singlets and doublets in the upfield region—and their HMBC correlations.

For this compound, the aglycone is a hecogenin (B1673031) derivative. The HMAI method would confirm this through key correlations from its four methyl groups:

H₃-19 (singlet): Correlates to C-1, C-5, C-9, and C-10, confirming the A/B ring structure.

H₃-18 (singlet): Correlates to C-12, C-13, C-14, and C-17. The correlation to a carbonyl carbon at C-12 (δ ~211.5 ppm) is a definitive marker for the hecogenin-type skeleton.

H₃-21 (doublet): Correlates to C-17, C-20, and the spiroketal carbon C-22.

H₃-27 (doublet): Correlates to C-24, C-25, and C-26, confirming the (25R) stereochemistry of the spirostanol (B12661974) system. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides complementary information that is vital for structural elucidation, primarily the molecular weight and the sequence of the glycan chain. nih.gov

HRESI-MS analysis of this compound would provide an extremely accurate mass measurement of the molecule. Based on its chemical formula, C₇₁H₁₁₂O₃₅, the theoretical exact mass is calculated. The experiment typically detects the sodiated molecular ion, [M+Na]⁺. The observed mass would match the theoretical mass, confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are performed on the molecular ion. In this process, the ion is fragmented, and the masses of the resulting pieces are analyzed. For a saponin (B1150181), fragmentation typically occurs at the glycosidic bonds, leading to the sequential loss of individual sugar units. This pattern of neutral losses confirms the sequence of the carbohydrate chain. For this compound, the fragmentation would show sequential losses corresponding to:

A pentose (B10789219) (Xylose, 132 Da)

A deoxyhexose (Rhamnose, 146 Da)

A second deoxyhexose (Rhamnose, 146 Da)

A hexose (B10828440) (Glucose, 162 Da)

A second hexose (Glucose, 162 Da)

A final hexose (Galactose, 162 Da)

This fragmentation pattern, combined with the NMR data, provides conclusive evidence for the complete structure of this compound. nih.govnih.gov

Fragmentation Pattern Analysis

The analysis of this compound's structure through mass spectrometry (MS), particularly using techniques like UPLC-QTOF/MSE, provides critical information based on its fragmentation pattern. nih.gov In mass spectrometry, saponins typically exhibit a characteristic pattern involving the sequential loss of their sugar units from the glycosidic chain. nih.govresearchgate.net This process allows for the deduction of the sugar sequence and the mass of the aglycone.

For this compound, which has a complex oligosaccharide chain attached to a hecogenin aglycone, the fragmentation in negative ion mode would proceed via the successive cleavage of terminal and internal sugar residues. nih.govmdpi.com The fragmentation begins with the loss of the terminal pentose (xylose, 132 amu), followed by the sequential loss of two deoxyhexoses (rhamnose, 146 amu each) and three hexoses (glucose and galactose, 162 amu each). nih.gov The most intense fragment in the spectrum often corresponds to the aglycone linked to the first sugar unit. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound This table is a representation of the expected fragmentation pattern based on general saponin fragmentation behavior.

| Fragment Ion Description | Molecular Mass (amu) |

| [M-H]⁻ (Full Saponin) | 1325.6 |

| [M-H - Xylose]⁻ | 1193.6 |

| [M-H - Xylose - Rhamnose]⁻ | 1047.5 |

| [M-H - Xylose - 2 Rhamnose]⁻ | 901.4 |

| [M-H - Xylose - 2 Rhamnose - Glucose]⁻ | 739.3 |

| [M-H - Xylose - 2 Rhamnose - 2 Glucose]⁻ | 577.2 |

| [Aglycone (Hecogenin) - H]⁻ | 429.3 |

Determination of Stereochemical Configuration (e.g., C-25R)

The stereochemistry of steroidal saponins is a crucial aspect of their structural identity, with specific configurations at chiral centers like C-5 and C-25 influencing their three-dimensional shape. nih.gov For this compound, the aglycone possesses the (25R) configuration, a common feature among many spirostane-type saponins isolated from Agave species. researchgate.net

The determination of the C-25 stereochemistry is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. A well-established method involves analyzing the chemical shift difference (Δδab) between the two geminal protons on C-26 in the ¹H NMR spectrum. researchgate.net For spirostanes with a (25R) configuration, this difference is typically less than 0.48 ppm (Δδab < 0.48 ppm). researchgate.net Conversely, a (25S) configuration results in a larger chemical shift difference (Δδab > 0.57 ppm). researchgate.net The observed chemical shifts for this compound and related compounds confirm the R-configuration at the C-25 position.

Full Glycosidic Chain and Aglycone Structure Determination

The complete structural elucidation of this compound requires the unambiguous identification of its aglycone and the precise mapping of its oligosaccharide chain, including the sequence, linkages, and anomeric configurations of the monosaccharides. researchgate.net

The aglycone was identified as hecogenin , a (25R)-5α-spirostan-12-one. researchgate.netguidechem.com This identification is supported by NMR data, particularly through the HMBC (Heteronuclear Multiple Bond Correlation) technique. The presence of a carbonyl group at the C-12 position is confirmed by HMBC correlations, a key feature that distinguishes hecogenin from other common sapogenins like tigogenin (B51453). nih.govmdpi.com

The structure of the branched hexasaccharide chain attached at the C-3 position of the aglycone was determined to be 3-O-[β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-α-D-galactopyranosyl]. researchgate.net This complex sequence was deciphered using a combination of 1D and 2D NMR experiments, such as 1D TOCSY and 1D/2D ROESY. nih.gov These experiments establish the connectivity between the sugar units by observing correlations between anomeric protons and the protons at the linkage sites of adjacent sugars. nih.gov For instance, a ROESY correlation between the anomeric proton of one sugar and a proton on the next sugar in the chain confirms their direct linkage. nih.gov

Table 2: Key NMR Correlations for Glycosidic Linkage Determination This table represents typical correlations used to establish glycosidic linkages in complex saponins.

| Linkage | Anomeric Proton (Sugar 1) | Correlated Proton (Sugar 2) | Supporting NMR Experiment |

| Gal → C-3 (Aglycone) | H-1 (Gal) | H-3 (Hecogenin) | ROESY/HMBC |

| Glc → C-4 (Gal) | H-1 (Glc) | H-4 (Gal) | ROESY/HMBC |

| Glc → C-4 (Glc) | H-1 (Glc) | H-4 (Glc) | ROESY/HMBC |

| Rha → C-3 (Glc) | H-1 (Rha) | H-3 (Glc) | ROESY/HMBC |

| Rha → C-4 (Rha) | H-1 (Rha) | H-4 (Rha) | ROESY/HMBC |

| Xyl → C-2 (Rha) | H-1 (Xyl) | H-2 (Rha) | ROESY/HMBC |

Comparative Structural Analysis with Co-occurring and Related Steroidal Saponins

This compound is part of a structurally related family of steroidal saponins found in Agave species. Comparing its structure to co-occurring saponins like Agavasaponin H and the parent sapogenins hecogenin and tigogenin highlights key structural variations. nih.govresearchgate.netresearchgate.net

The primary difference between the aglycones hecogenin and tigogenin is the presence of a ketone group at the C-12 position in hecogenin, which is absent in tigogenin. researchgate.netebi.ac.uk this compound is a glycoside of hecogenin. researchgate.net Agavasaponin H, also isolated from Agave americana, shares the same hecogenin aglycone but differs in its glycosidic chain. researchgate.net These subtle modifications in either the aglycone or the sugar moiety are characteristic of the chemical diversity found within this class of natural products.

Table 3: Structural Comparison of this compound and Related Compounds

| Compound | Aglycone | Key Aglycone Feature | Glycosidic Chain at C-3 |

| This compound | Hecogenin | C-12 keto group | Hexasaccharide: [Xyl-(1→2)-Rha-(1→4)-Rha-(1→3)-Glc-(1→4)-Glc-(1→4)-Gal] researchgate.net |

| Agavasaponin H | Hecogenin | C-12 keto group | Trisaccharide: [Rha-(1→2)-{Rha-(1→4)}-Glc] researchgate.net |

| Hecogenin | Hecogenin | C-12 keto group | None (sapogenin) guidechem.comresearchgate.net |

| Tigogenin | Tigogenin | No C-12 keto group | None (sapogenin) researchgate.netebi.ac.uknih.gov |

Mechanistic Studies of Agavasaponin E S Biological Activities

Anti-inflammatory Modulatory Mechanisms

Agavasaponin E appears to exert its anti-inflammatory effects through a multi-faceted approach, influencing key components of the inflammatory cascade.

A key aspect of this compound's anti-inflammatory action is its ability to modulate the production of pro-inflammatory cytokines. These signaling molecules are crucial in initiating and amplifying inflammatory responses. nih.gov Research on saponins (B1172615) from Agave species has shown a reduction in the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). mdpi.comnih.gov For instance, studies on extracts containing this compound have demonstrated a decrease in the brain concentrations of LPS-induced TNF-α and IL-6. mdpi.comencyclopedia.pub This regulation is significant as these cytokines are central to the inflammatory process; TNF-α and IL-1β are potent mediators of acute inflammation, while IL-6 is involved in both acute and chronic inflammatory responses. nih.govmdpi.comyoutube.com

Table 1: Effect of Agave Saponins on Pro-inflammatory Cytokines

| Cytokine | Effect Observed in Studies on Agave Saponins | Reference |

|---|---|---|

| TNF-α | Reduction in LPS-induced levels | mdpi.comnih.govencyclopedia.pub |

| IL-6 | Reduction in LPS-induced levels | mdpi.comnih.govencyclopedia.pub |

| IL-1β | Implied reduction through general anti-inflammatory mechanisms | nih.govresearchgate.net |

This compound is also implicated in the modulation of enzymes that play a pivotal role in the inflammatory pathway. One such enzyme is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govresearchgate.net Extracts from Agave americana, which contain this compound, have demonstrated the ability to inhibit the cyclooxygenase pathway, a mechanism shared by nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov This suggests that this compound may contribute to the anti-inflammatory effect by downregulating COX-2 activity. nih.gov Additionally, while direct studies on this compound are limited, the broader class of saponins has been shown to influence the activity of myeloperoxidase (MPO), an enzyme found in neutrophils that produces hypochlorous acid, contributing to oxidative stress and tissue damage during inflammation. researchgate.net

The inflammatory response is characterized by the infiltration of immune cells to the site of injury or infection. Saponins, including potentially this compound, can modulate the responses of these inflammatory cells. nih.gov Research has shown that saponin-rich extracts can reduce leukocyte infiltration and activation at inflamed sites. nih.gov This modulation of inflammatory cell activity is a crucial component of resolving inflammation and preventing excessive tissue damage.

An essential step in the inflammatory process is the increase in vascular permeability, which allows immune cells and plasma proteins to move from the bloodstream into the inflamed tissue. nih.gov Studies on extracts from Agave species containing steroidal saponins have demonstrated an ability to inhibit this increased vascular permeability. nih.gov This effect is significant as it can help to reduce edema and the influx of inflammatory mediators to the site of inflammation.

Potential Anticancer Mechanisms

In addition to its anti-inflammatory properties, this compound is being investigated for its potential as an anticancer agent. The proposed mechanisms are centered on its ability to interfere with fundamental cellular processes required for tumor growth.

A hallmark of cancer is uncontrolled cell proliferation, which is dependent on the replication of DNA. nih.govnih.gov Saponins, as a class of compounds, have been shown to possess anti-proliferative effects against various cancer cell lines. nih.govnih.govresearchgate.net The proposed mechanism involves the inhibition of DNA synthesis, which directly halts the cell cycle and prevents cancer cells from multiplying. nih.govresearchgate.net Studies on various saponins have demonstrated their ability to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. nih.gov While direct evidence for this compound is still emerging, its structural similarity to other cytotoxic saponins suggests it may share this mechanism of action. researchgate.net

Table 2: Investigated Biological Activities of this compound and Related Saponins

| Biological Activity | Proposed Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Regulation of pro-inflammatory cytokines (TNF-α, IL-6) | mdpi.comnih.gov |

| Modulation of COX-2 enzyme activity | mdpi.comnih.gov | |

| Inhibition of vascular permeability | nih.gov | |

| Anticancer | Inhibition of DNA synthesis and cell proliferation | nih.govnih.govresearchgate.net |

| Induction of apoptosis | nih.govresearchgate.net |

Induction of Apoptosis (e.g., caspase activation, DNA fragmentation)

Saponins are widely recognized for their potential to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. nih.govdntb.gov.ua This process is critical for eliminating damaged or malignant cells and is characterized by distinct morphological and biochemical changes, including the activation of specific enzymes and the breakdown of genetic material. nih.gov

The apoptotic cascade is often mediated by a family of cysteine proteases known as caspases. dntb.gov.ua Saponins can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways of apoptosis. nih.govresearchgate.net The extrinsic pathway is initiated when a saponin (B1150181) activates death receptors like Fas, leading to the recruitment of Pro-caspase-8 and its subsequent activation to Caspase-8. nih.gov The intrinsic pathway involves the disruption of the mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c. nih.govresearchgate.net This release leads to the formation of the apoptosome complex, which activates Caspase-9. nih.govresearchgate.net Both pathways converge on the activation of executioner caspases, primarily Caspase-3, which then cleaves various cellular substrates, culminating in cell death. researchgate.netnih.gov

A key hallmark of apoptosis is the fragmentation of nuclear DNA. nih.govnih.gov Once activated, Caspase-3 can trigger this process, leading to the characteristic "DNA laddering" observed in laboratory analyses. nih.govnih.gov Studies on various saponins have demonstrated their ability to increase Caspase-3 and Caspase-9 activity and suppress anti-apoptotic proteins like Bcl-2, thereby promoting cell death in malignant cell lines. researchgate.net

Table 1: Effect of Select Saponins on Apoptotic Markers This table presents findings from studies on saponins structurally related to this compound, illustrating the common mechanisms within this compound class.

| Saponin/Extract | Cell Line | Key Findings |

|---|---|---|

| Paris Saponin I (PSI) | Gefitinib-resistant NSCLC | - Increased expression of Bax - Decreased expression of Bcl-2 - Activation of Caspase-9 and Caspase-3 researchgate.net |

| S-saponin | Prostate Cancer (LNCaP, 22Rv1) | - Dose-dependent increase in Caspase-3 activity - Induced DNA fragmentation researchgate.net |

| Citrullus colocynthis (contains cucurbitacins) | Breast (MCF-7), Lung (A549) | - Activated Caspase-3 - Inhibited Bcl-2 protein - Caused DNA damage and fragmentation nih.gov |

Modulation of Signal Transduction Pathways (e.g., PPGARγ, ERK½, MMP-2, MAPK)

The biological activities of saponins are frequently linked to their ability to modulate critical intracellular signal transduction pathways that regulate cell proliferation, inflammation, and invasion. researchgate.netencyclopedia.pub

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway, are central to many cellular processes. encyclopedia.pub Dysregulation of the ERK/MAPK pathway is often associated with tumorigenesis. encyclopedia.pub Some saponins have been shown to exert their anti-cancer effects by blocking the phosphorylation of ERK and p38 MAP kinase. encyclopedia.pub

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in inflammation and cell proliferation. researchgate.net Activation of PPARγ can suppress the MAPK signaling pathway. researchgate.net This, in turn, can inhibit downstream targets like matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate tumor invasion and metastasis. researchgate.net Research has shown that saponins can prevent cancer cell invasion by downregulating the expression of MMP-2 and MMP-9, an effect linked to the blockage of the ERK/MAPK pathway. encyclopedia.pub

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. nih.govnih.gov Steroidal saponins are among the natural compounds that have demonstrated significant anti-angiogenic effects. nih.govnih.gov

The primary mechanism for this activity involves the inhibition of key pro-angiogenic mediators, most notably Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov Saponins have been found to suppress the gene expression of these factors, thereby disrupting the signaling cascade that leads to new blood vessel formation. nih.gov Furthermore, they can interfere with the VEGF receptor (VEGFR-2) and its downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for the proliferation and migration of endothelial cells that form the lining of blood vessels. nih.govmdpi.com

Neuroprotective and Anti-neuroinflammatory Mechanisms

While specific studies on this compound are sparse, extracts from Agave species containing it have shown anti-neuroinflammatory activity. nih.gov Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases, involving the activation of brain immune cells like microglia and the subsequent release of inflammatory molecules. nih.govresearchgate.net

Inhibition of Nitric Oxide Production

Excessive production of nitric oxide (NO) by activated microglia is a hallmark of neuroinflammation and contributes to neuronal damage. researchgate.netresearchgate.net Therefore, controlling NO levels is a viable therapeutic strategy for neuroinflammatory conditions. researchgate.net Many phytochemicals, including saponins, are known to inhibit the production of NO in activated microglial cells. researchgate.netnih.gov This inhibition often occurs through the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govresearchgate.net For instance, studies on other plant-derived compounds show a significant suppression of LPS-induced NO production in microglia. mdpi.com This suggests that steroidal saponins like this compound may contribute to the neuroprotective effects of Agave extracts by attenuating the production of this reactive molecule in the brain. nih.govmdpi.com

Regulation of Pro-inflammatory Cytokines in Neural Tissues

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are signaling molecules that drive the inflammatory response in neural tissues. nih.govresearchgate.net Chronic elevation of these cytokines can lead to neuronal dysfunction and cell death. researchgate.net Steroidal saponins and the extracts containing them have demonstrated the ability to modulate these cytokines. researchgate.netmdpi.com

In a key study, extracts from Agave americana and an isolated saponin, cantalasaponin-1, were shown to reduce the brain concentrations of LPS-induced IL-6 and TNF-α in an animal model of neuroinflammation. nih.govresearchgate.net The study also noted an increase in the anti-inflammatory cytokine IL-10. nih.govresearchgate.net The mechanism behind this modulation is often linked to the inhibition of major inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and MAPK pathways, which control the gene expression of these cytokines. mdpi.com Given that this compound is a known steroidal saponin in A. americana, it is plausible that it contributes to these observed anti-neuroinflammatory effects by regulating cytokine balance in the brain. nih.govmdpi.com

Table 2: Effect of Agave Extracts and Related Saponins on Neuroinflammatory Markers

| Compound/Extract | Model | Key Findings |

|---|---|---|

| Agave americana Extract | LPS-induced neuroinflammation in mice | - Reduced brain concentration of pro-inflammatory cytokines IL-6 and TNF-α nih.govresearchgate.net |

| Cantalasaponin-1 | LPS-induced neuroinflammation in mice | - Reduced brain concentration of IL-6 and TNF-α - Increased brain concentration of anti-inflammatory cytokine IL-10 nih.govresearchgate.net |

| Quercetin (flavonoid) | LPS-induced neuroinflammation in mice | - Reduced gliosis and neuroinflammation - Decreased expression of TNF-α, COX-2, and NOS-2 in cortex and hippocampus nih.gov |

Other Proposed Mechanisms for Observed Bioactivities

The chemical structure of steroidal saponins, featuring a hydrophobic aglycone and hydrophilic sugar chains, gives them amphipathic properties that allow them to interact with and disrupt cell membranes. encyclopedia.pub This membrane-permeabilizing effect is considered a foundational aspect of their broad biological activities, including antimicrobial and antifungal actions.

Furthermore, structure-activity relationship studies on steroidal saponins from Agave and other plants suggest that specific structural features are crucial for their bioactivity. For example, the length and composition of the sugar chain attached to the aglycone, as well as the presence of functional groups like a carbonyl group at specific positions (e.g., C-12), can significantly enhance phytotoxic and other biological effects. These structural variations among different saponins likely account for the diverse range of pharmacological properties observed for this class of compounds. nih.gov

Antioxidant Properties

Steroidal saponins, the class of compounds to which this compound belongs, are recognized for their antioxidant capabilities. bohrium.com These properties are crucial in mitigating the damaging effects of oxidative stress, a condition implicated in a variety of chronic diseases. The antioxidant effects of these saponins are thought to be exerted through various mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

Increasing Glutathione (B108866):

Glutathione is a critical intracellular antioxidant, playing a pivotal role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. nih.govhealthline.commedicalnewstoday.com While direct studies on this compound's effect on glutathione levels are not currently available in the reviewed literature, some steroidal saponins have been observed to influence glutathione-related pathways. For instance, in certain cancer cell lines, some steroidal saponins have been shown to decrease glutathione levels, leading to increased oxidative stress and cell death (ferroptosis). nih.gov This highlights the context-dependent and complex nature of saponin interactions with cellular systems. Conversely, the general antioxidant properties attributed to steroidal saponins suggest a potential, yet unconfirmed, role in supporting the glutathione system under normal physiological conditions. The synthesis of glutathione is dependent on the availability of sulfur-containing amino acids. healthline.commedicalnewstoday.com Theoretically, compounds that protect cells from oxidative damage could indirectly support glutathione levels by reducing its consumption.

Blocking Lipid Peroxidation:

Lipid peroxidation is a destructive chain reaction initiated by free radicals, leading to cellular membrane damage. mdpi.com The ability of steroidal saponins to inhibit lipid peroxidation is a key aspect of their antioxidant activity. mdpi.com Studies on various steroidal saponins have demonstrated their capacity to suppress lipid peroxidation. This effect is likely attributable to their ability to scavenge free radicals, thereby interrupting the propagation phase of the lipid peroxidation cascade. mdpi.com By neutralizing these reactive species, steroidal saponins can help protect the integrity of cellular membranes from oxidative damage. Research on saponins from other plant sources has shown a direct correlation between their presence and the inhibition of lipid peroxidation, suggesting a common mechanism for this class of compounds. researchgate.net

While specific data for this compound is pending, the established antioxidant and anti-lipid peroxidation activities of structurally related steroidal saponins provide a foundation for understanding its potential biological effects. Further research is necessary to elucidate the precise mechanisms by which this compound interacts with and modulates cellular antioxidant systems like glutathione and protects against lipid peroxidation.

Pharmacological and Biological Activities of Agavasaponin E in Preclinical Models

Anti-inflammatory Effects

The anti-inflammatory potential of Agavasaponin E has been evaluated in several in vivo animal models of inflammation. These studies have primarily utilized saponin-rich extracts from Agave species known to contain this compound.

In Vivo Animal Models (e.g., carrageenan-induced paw edema, TPA-induced ear edema)

The carrageenan-induced paw edema model in rats is a widely used method to assess acute inflammation. creative-biolabs.comresearchgate.netnih.gov The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling. creative-biolabs.comnih.gov Studies on hydroalcoholic extracts of Agave americana, a known source of this compound, have demonstrated significant dose-dependent anti-inflammatory activity in this model. rimsindia.ac.in For instance, at doses of 200 and 400 mg/kg, the extract showed a marked reduction in paw edema. rimsindia.ac.in The anti-inflammatory effect is attributed to the presence of flavonoids and genins, including saponins (B1172615) like this compound, which are thought to decrease the production of inflammatory mediators. rimsindia.ac.in Similarly, a saponin-enriched fraction from Agave brittoniana also exhibited anti-inflammatory effects in the carrageenan-induced rat paw edema model. semanticscholar.org

Another common model for studying topical anti-inflammatory agents is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. mdpi.comnih.govmdpi.com Topical application of TPA causes a potent inflammatory response, including edema. mdpi.commdpi.com Acetone (B3395972) extracts from Agave americana have shown significant inhibition of TPA-induced ear edema. semanticscholar.orgmdpi.com In one study, an acetone extract of A. americana at a dose of 6 mg/ear produced a greater anti-inflammatory effect than the standard drug, indomethacin. semanticscholar.org Further fractionation of the extract led to the isolation of a fraction that produced up to 90% inhibition of ear edema at a dose of 2.0 mg/ear. mdpi.com While this study identified cantalasaponin-1 as a major active compound, the presence of other saponins, including this compound, in A. americana suggests a potential contribution to the observed anti-inflammatory activity. semanticscholar.org

Anticancer and Cytotoxic Potentials

The potential of this compound as an anticancer agent has been explored through in vitro studies on various cancer cell lines and in vivo animal models. These investigations often utilize extracts from Agave plants rich in steroidal saponins. researchgate.netms-editions.cl

In Vitro Studies on Cancer Cell Lines (e.g., HL-60, HeLa, MCF-7, human osteosarcoma cells)

Saponins, as a class of compounds, have demonstrated cytotoxic effects against a wide range of human cancer cell lines. nih.govresearchgate.netnih.gov Studies have shown that saponins can induce apoptosis and inhibit the proliferation of cancer cells. nih.gov

HL-60 (Human Promyelocytic Leukemia Cells): Saponins isolated from various plants have been shown to induce differentiation, apoptosis, and cytotoxicity in HL-60 cells. nih.gov The cytotoxic mechanism often involves the induction of apoptosis. mdpi.com

HeLa (Human Cervical Cancer Cells) and MCF-7 (Human Breast Adenocarcinoma Cells): Saponin (B1150181) mixtures from Medicago species have been found to be effective in reducing the proliferation of both HeLa and MCF-7 cell lines. nih.govresearchgate.net Other studies have also reported the cytotoxic effects of various saponins against these cell lines. mdpi.comunivmed.org

Human Osteosarcoma Cells: While direct studies on this compound against human osteosarcoma cells are limited, the broader class of steroidal saponins has shown cytotoxic potential against various cancer types, suggesting a potential area for future research.

Although direct evidence for the cytotoxic activity of isolated this compound on these specific cell lines is not extensively documented in the reviewed literature, the known presence of this compound in Agave extracts that exhibit anticancer properties suggests its potential contribution to these effects. researchgate.net

Antineoplastic Activity in Animal Models

In vivo studies using animal models have provided further evidence for the antineoplastic potential of Agave saponins. An aqueous extract of Agave mapisaga, which contains steroidal saponins, was tested in a murine prostate cancer model. ms-editions.cl The study revealed that the extract exhibited a significant reduction in tumor implantation in mice. ms-editions.cl Other research has also pointed to the in vivo antineoplastic activity of saponin-rich extracts from other plants in lung cancer models. ms-editions.cl These findings support the potential of saponins, including this compound, as antineoplastic agents, though further studies with the purified compound are necessary. researchgate.netms-editions.cl

Antimicrobial and Antifungal Investigations

The antimicrobial and antifungal properties of this compound and related saponins have been investigated against a variety of pathogenic microorganisms.

Extracts from Agave americana have demonstrated broad-spectrum antimicrobial activity. nih.gov Studies have shown that these extracts are effective against both Gram-positive and Gram-negative bacteria. nih.gov Endophytic fungi isolated from A. americana have also been found to produce antimicrobial metabolites. nih.gov

The antifungal activity of steroidal saponins from Agave americana leaves has been specifically evaluated against opportunistic fungal pathogens. mdpi.com A study demonstrated that saponin extracts were active against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.comnih.gov Another study on Agave species showed inhibitory activity against various yeasts and molds. researchgate.net The antifungal mechanism of saponins is often attributed to their ability to complex with sterols in the fungal cell membrane, leading to increased permeability and cell lysis. researchgate.net

| Microorganism | Activity of Agave Extracts/Saponins | Reference |

| Staphylococcus aureus | Antibacterial | nih.gov |

| Escherichia coli | Antibacterial | nih.gov |

| Bacillus cereus | Antibacterial | nih.gov |

| Candida albicans | Antifungal | mdpi.comnih.gov |

| Candida glabrata | Antifungal | mdpi.comnih.gov |

| Candida krusei | Antifungal | mdpi.comnih.gov |

| Cryptococcus neoformans | Antifungal | nih.gov |

| Aspergillus fumigatus | Antifungal | mdpi.comnih.gov |

Anthelmintic Activity

The potential of this compound and other saponins as anthelmintic agents has been explored in in vitro studies against gastrointestinal nematodes.

Saponins are considered potential natural anthelmintic compounds. nih.gov Research has shown that fractions rich in steroidal and triterpenic saponins from Agave sisalana have an in vitro ovicidal effect against the nematodes of goats. nih.gov The biological effects of saponins on nematodes are often linked to their interaction with cell membranes, causing changes in permeability and leading to parasite death. nih.govmdpi.com Studies on saponins from other plants, such as Medicago species, have also demonstrated significant in vitro anthelmintic activity against gastrointestinal strongyles in sheep and donkeys. nih.govmdpi.comnih.gov Although direct studies on this compound are limited, the demonstrated anthelmintic properties of saponins from the Agave genus and other plants suggest that this compound may also possess such activity. nih.govsld.cu

Anti-ulcer and Gastroprotective Properties

Saponins derived from various plant sources have been extensively investigated for their anti-ulcerative properties in numerous preclinical studies. dovepress.com These natural glycosides are recognized for their potential to protect the gastrointestinal mucosa. dovepress.comnih.gov Research into steroidal saponins from the Agave genus, to which this compound belongs, has highlighted significant gastroprotective and anti-ulcerogenic effects in experimental models. nih.gov

The protective mechanisms of these saponins are multifactorial. dovepress.com One key action is the enhancement of mucosal defense factors. Studies on saponins isolated from Agave species have demonstrated a significant protective effect against gastric ulcers induced in animal models. nih.gov This protection is partly attributed to the stimulation of gastric mucus production. dovepress.com For instance, pretreatment with related compounds has been shown to significantly increase the binding of Alcian blue to free gastric mucus, indicating a strengthening of the protective mucus layer against chemical-induced injury. dovepress.com

Furthermore, the gastroprotective activity of saponins involves the modulation of gastric acid secretion. In pylorus-ligated rat models, a standard method for assessing antisecretory effects, saponin-containing extracts have demonstrated an ability to reduce gastric acid output. dovepress.com The anti-ulcer potential is also linked to potent antioxidant and anti-inflammatory activities. Saponins can bolster the antioxidant capacity of the gastric mucosa by increasing levels of reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase, while simultaneously inhibiting lipid peroxidation. dovepress.com By mitigating oxidative stress and reducing inflammation, these compounds help maintain the integrity of the gastric lining. dovepress.com

Another critical mechanism is the cellular protection conferred by these compounds. Immunohistochemical analyses have revealed that saponins can upregulate the expression of Heat Shock Protein 70 (HSP70), a protein that protects cells from stress and injury, and downregulate the expression of pro-apoptotic proteins like Bax, thereby preventing cell death in the gastric tissue. dovepress.com

Table 1: Observed Gastroprotective Mechanisms of Agave Saponins in Preclinical Models

| Observed Effect | Mechanism of Action | Reference |

|---|---|---|

| Reduction in Ulcer Index | Protects gastric mucosa from chemically induced damage. | nih.gov |

| Increased Mucus Production | Enhances the protective gastric mucus barrier. | dovepress.com |

| Antisecretory Activity | Reduces gastric acid output in pylorus ligature models. | dovepress.com |

| Antioxidant Defense | Increases levels of GSH, SOD, and catalase; inhibits lipid peroxidation. | dovepress.com |

| Cellular Protection | Upregulates HSP70 and downregulates Bax expression. | dovepress.com |

Neuroprotective and Anti-neuroinflammatory Responses

Saponins, including steroidal saponins like this compound, are recognized for their significant neuroprotective potential as observed in various preclinical models of central nervous system disorders. nih.govresearchgate.net Their mechanisms of action are diverse, encompassing anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.govresearchgate.net Chronic neuroinflammation is a key factor in the pathology of neurodegenerative diseases, characterized by the sustained activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory mediators. nih.govencyclopedia.pub

Research on extracts from Agave species and their isolated saponins, such as cantalasaponin-1, has demonstrated promising anti-neuroinflammatory effects. nih.gov In a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, administration of Agave extracts and cantalasaponin-1 led to a significant reduction in the brain concentrations of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, cantalasaponin-1 was shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the brain, suggesting a dual action of suppressing pro-inflammatory signals while enhancing anti-inflammatory responses. nih.gov

The neuroprotective effects of saponins are also attributed to their ability to modulate cellular signaling pathways involved in apoptosis (programmed cell death) and oxidative stress. nih.govencyclopedia.pub They can inhibit apoptotic pathways by regulating the expression of key proteins, thereby preventing neuronal cell death. encyclopedia.pub Additionally, many saponins exhibit antioxidant properties that protect neurons from damage caused by reactive oxygen species. nih.gov Other proposed mechanisms for the neuroprotective function of saponins include the modulation of neurotransmitters, attenuation of calcium (Ca2+) influx, and the stimulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity. nih.govnih.gov

Table 2: Summary of Neuroprotective and Anti-neuroinflammatory Activities of Agave Saponins

| Activity | Specific Finding/Mechanism | Model System | Reference |

|---|---|---|---|

| Anti-neuroinflammatory | Reduced brain concentrations of pro-inflammatory cytokines IL-6 and TNF-α. | LPS-induced neuroinflammation in mice | nih.gov |

| Anti-neuroinflammatory | Increased brain concentration of the anti-inflammatory cytokine IL-10 (observed with cantalasaponin-1). | LPS-induced neuroinflammation in mice | nih.gov |

| Neuroprotection (General Saponins) | Inhibition of apoptosis, modulation of neurotransmitters, and attenuation of Ca2+ influx. | Various preclinical models | nih.govresearchgate.net |

| Neuroprotection (General Saponins) | Antioxidant effects and modulation of neurotrophic factors. | Various preclinical models | nih.gov |

Other Observed Biological Activities (e.g., phytotoxic, insecticidal)

Beyond its pharmacological potential in mammals, this compound and related steroidal saponins from Agave species exhibit other significant biological activities, particularly phytotoxic and insecticidal effects. These properties position them as potential candidates for the development of natural agrochemicals. mdpi.com

Phytotoxic Activity: Saponin-rich fractions from several Agave species have demonstrated notable phytotoxic (herbicidal) activity against problematic weed species. nih.gov In laboratory bioassays, these fractions showed potent inhibitory effects on the root growth of weeds like perennial ryegrass (Lolium perenne L.) and barnyard grass (Echinochloa crus-galli L.), with IC₅₀ values recorded below 160 ppm and 55 ppm, respectively. nih.gov A key finding from this research is the selectivity of the phytotoxic action; significant activity was not observed against crop species such as tomato (Solanum lycopersicum L.), suggesting a potential for use as selective bioherbicides. mdpi.comnih.gov Structure-activity relationship analyses indicate that the phytotoxicity is influenced by the chemical structure of the saponin, including the length of the sugar chain and the presence of specific functional groups on the aglycone backbone. mdpi.com

Table 3: Phytotoxic Activity of Saponin-Rich Fractions from Agave Species

| Target Weed Species | Observed Effect | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Lolium perenne (Perennial Ryegrass) | Root growth inhibition | < 160 ppm | nih.gov |

| Echinochloa crus-galli (Barnyard Grass) | Root growth inhibition | < 55 ppm | nih.gov |

| Solanum lycopersicum (Tomato) | No significant activity observed | N/A | mdpi.comnih.gov |

Structure Activity Relationship Sar of Agavasaponin E and Analogues

Influence of Aglycone Moiety on Biological Potency

The aglycone, the non-sugar steroidal backbone of a saponin (B1150181), forms the hydrophobic core of the molecule and is a fundamental determinant of its biological potential. nih.govwjpsonline.com Saponins (B1172615) are classified as steroidal or triterpenoid (B12794562) based on this core structure. nih.gov In the Agavaceae family, common steroidal aglycones (sapogenins) include hecogenin (B1673031), tigogenin (B51453), and diosgenin (B1670711). nih.govresearchgate.net

Impact of Glycosidic Chain Composition and Linkage on Activity

The hydrophilic sugar chains attached to the aglycone are critical for the saponin's amphiphilic nature and play a crucial role in modulating its biological effects. nih.gov The sugar portion is thought to facilitate the transport and absorption of the molecule, helping to deliver the active aglycone to its site of action. wjpsonline.com

A recurring theme in the SAR of Agave saponins is the correlation between the length of the glycosidic chain and biological potency. Research indicates that for certain activities, a minimum number of sugar units is required.

Phytotoxicity: SAR analyses of steroidal saponins from the Agavaceae family have revealed that potent phytotoxic activity is often associated with saponins possessing sugar chains of four or more units attached to the C-3 position of the aglycone. mdpi.comresearchgate.net

Membrane Disruption: The number of sugar residues directly influences how saponins interact with and disrupt cell membranes. A study on diosgenyl saponins demonstrated that dioscin, which has a three-sugar chain, was significantly more effective at perturbing and disrupting lipid bilayers, especially those containing cholesterol, than trillin, which has only one sugar unit. nih.gov

While chain length is important, the specific types of sugars and their linkage points to the aglycone can also be critical determinants of activity.

Attachment Points: In many steroidal saponins, sugar chains are attached at the C-3 position of the aglycone. researchgate.net The presence of a glucose unit at C-3 has been identified as a critical component for the antiviral activity of some synthetic saponin derivatives. nih.gov

Role of Specific Functional Groups on the Aglycone

The presence and position of specific functional groups on the steroidal backbone can dramatically enhance or alter biological activity. These groups, typically hydroxyls or carbonyls, are often introduced by enzymatic oxidation during the saponin's biosynthesis. nih.gov

C-12 Carbonyl Group: A carbonyl group at the C-12 position of the aglycone is a key structural feature for enhancing the phytotoxic activity of steroidal saponins from Agave species. mdpi.comresearchgate.net Hecogenin, a common sapogenin in Agave, possesses this C-12 carbonyl group. mdpi.com

C-16 Hydroxyl Group: The presence of a free hydroxyl group at the C-16 position was found to be a critical component for the antiviral activity of certain synthetic saponin inhibitors. nih.gov

Other Hydroxylations: The position of other hydroxyl groups also plays a role. The anti-inflammatory compound cantalasaponin-1 is structurally differentiated from related saponins like chlorogenin (B3343781) by an additional hydroxyl group at the C-23 position, a feature linked to its biological activity. mdpi.com

Comparative SAR Studies with Other Steroidal Saponins

Comparing the structure and activity of Agavasaponin E analogues with other known steroidal saponins provides a broader context for understanding key structural requirements.

Hecogenin: As an aglycone, hecogenin is a foundational structure for many active saponins. Its defining feature is the C-12 carbonyl group, which is strongly associated with enhanced phytotoxicity. mdpi.comresearchgate.net Saponins built upon the hecogenin framework, such as those found in Agave americana, are therefore predisposed to this type of bioactivity, which is then further modulated by the attached sugar chains.

Cantalasaponin-1: This saponin is a glycoside identified as a potent anti-inflammatory agent from Agave americana. mdpi.comnih.gov Its aglycone is a (25R)-5α-spirostan-3β,6α,23α-triol. nih.govresearchgate.net Its SAR can be compared to simpler sapogenins like tigogenin (which lacks the C-6 and C-23 hydroxyls) and chlorogenin (which lacks the C-23 hydroxyl). The potent anti-inflammatory effect of cantalasaponin-1 highlights the significant contribution of the additional hydroxyl groups at the C-6 and C-23 positions, as well as the two glucose units attached at C-3 and C-6. mdpi.comresearchgate.net This demonstrates how specific hydroxylation patterns on the steroidal core, combined with glycosylation, can confer potent and specific activities like anti-inflammation.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for this compound and Analogues

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Aglycone Moiety | Steroidal backbone (e.g., hecogenin, tigogenin) | Forms the fundamental hydrophobic core essential for membrane interaction and overall bioactivity. | nih.govnih.gov |

| Presence of C-12 carbonyl group (e.g., in hecogenin) | Enhances phytotoxic activity. | mdpi.comresearchgate.net | |

| Glycosidic Chain | Chain of four or more sugar units at C-3 | Crucial for achieving high phytotoxic activity. | mdpi.comresearchgate.net |

| Specific oligosaccharide at C-28 and glucose at C-3 | Identified as critical for potent antiviral activity in synthetic analogues. | nih.gov | |

| Functional Groups | Hydroxyl group at C-16 | Essential for the antiviral activity of certain synthetic saponins. | nih.gov |

| Hydroxyl groups at C-6 and C-23 (e.g., in cantalasaponin-1) | Contributes to potent anti-inflammatory activity. | mdpi.comresearchgate.net |

Chemical Synthesis and Derivatization Strategies of Agavasaponin E

Strategies for Partial Synthesis of Saponin (B1150181) Glycosides